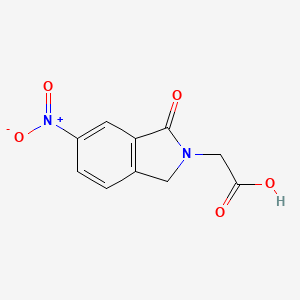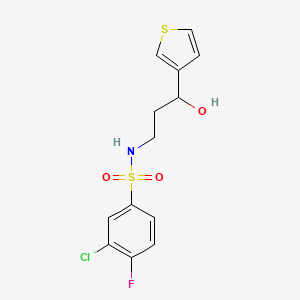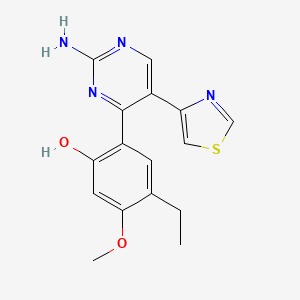![molecular formula C11H9F2I B2761083 1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287340-58-1](/img/structure/B2761083.png)
1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)-3-iodobicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science
Métodos De Preparación
The synthesis of 1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of [1.1.1]propellane, a key intermediate.
Formation of Bicyclo[1.1.1]pentane: The [1.1.1]propellane is then subjected to a reaction with 2,6-difluorophenyl iodide under specific conditions to form the desired product.
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (argon or nitrogen) to prevent unwanted side reactions.
Análisis De Reacciones Químicas
1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the molecule can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Photochemical Reactions: The presence of fluorine atoms makes the compound suitable for photochemical reactions, where light is used to induce chemical changes.
Aplicaciones Científicas De Investigación
1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: The compound is used as a bioisostere for para-substituted benzene rings in drug design.
Materials Science: The unique structure of bicyclo[1.1.1]pentane derivatives makes them useful as molecular rods, rotors, and linker units in supramolecular chemistry.
Chemical Biology: The compound is used in the development of probes and sensors due to its reactivity and ability to undergo specific chemical transformations.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its reactive iodine and fluorine atoms. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their function. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives:
1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(2,6-Difluorophenyl)-3-chlorobicyclo[1.1.1]pentane:
1-(2,6-Difluorophenyl)-3-bromobicyclo[1.1.1]pentane: Bromine substitution offers different reactivity profiles and applications compared to iodine.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2I/c12-7-2-1-3-8(13)9(7)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBHQHDNXRNJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-allyl-7-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2761007.png)
![N-[3'-acetyl-5,7-dimethyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2761008.png)
![3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B2761013.png)



![N-({[2,3'-bipyridine]-4-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2761017.png)
![N-(5-chloro-2-methylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2761019.png)


